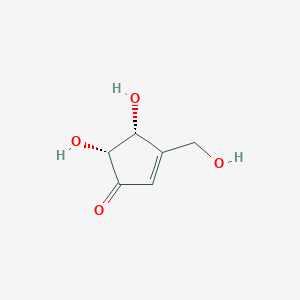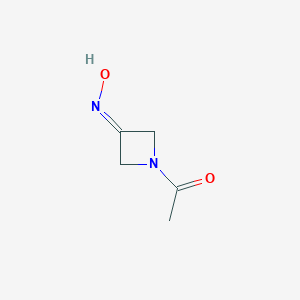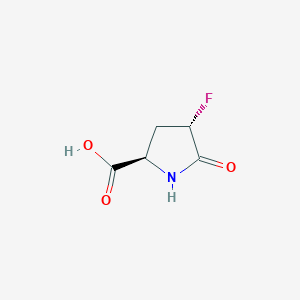
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, commonly known as FOPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FOPC is a derivative of pyrrolidine, a five-membered heterocyclic compound that is widely used in the synthesis of various organic compounds. The unique chemical structure of FOPC provides it with several desirable properties that make it an ideal candidate for use in scientific research.
Mecanismo De Acción
The exact mechanism of action of FOPC is not well understood. However, it is believed that FOPC may exert its effects by inhibiting certain enzymes that are involved in various cellular processes. FOPC has been shown to inhibit the activity of enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
FOPC has been shown to have several biochemical and physiological effects. Studies have shown that FOPC can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. FOPC has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FOPC in scientific research is its unique chemical structure, which provides it with several desirable properties such as high stability and solubility in water. FOPC is also relatively easy to synthesize, making it a cost-effective option for use in laboratory experiments. However, one of the limitations of using FOPC is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving FOPC. One potential area of research involves the development of novel compounds derived from FOPC that exhibit enhanced therapeutic properties. Another area of research involves the use of FOPC as a tool for studying various cellular processes and identifying potential drug targets. Additionally, further research is needed to fully understand the mechanism of action of FOPC and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of FOPC can be achieved through a multi-step process that involves the use of various reagents and solvents. One of the most common methods for synthesizing FOPC involves the reaction of 2,4-dioxo-5-fluoropyrrolidine with L-alanine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
FOPC has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of FOPC as a building block for the synthesis of novel compounds with potential therapeutic applications. FOPC can be used as a precursor for the synthesis of various amino acid derivatives, which have been shown to exhibit anti-cancer and anti-inflammatory properties.
Propiedades
Número CAS |
160705-73-7 |
|---|---|
Nombre del producto |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
Fórmula molecular |
C5H6FNO3 |
Peso molecular |
147.1 g/mol |
Nombre IUPAC |
(2R,4S)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
Clave InChI |
NBTWBMODBIAMTC-STHAYSLISA-N |
SMILES isomérico |
C1[C@@H](C(=O)N[C@H]1C(=O)O)F |
SMILES |
C1C(C(=O)NC1C(=O)O)F |
SMILES canónico |
C1C(C(=O)NC1C(=O)O)F |
Sinónimos |
D-Proline, 4-fluoro-5-oxo-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




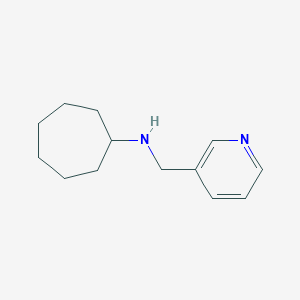
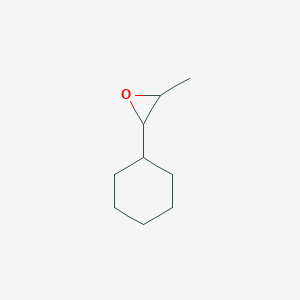
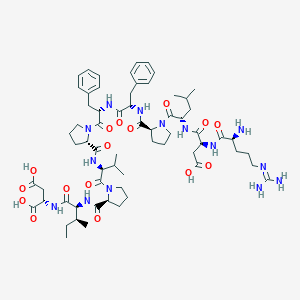
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
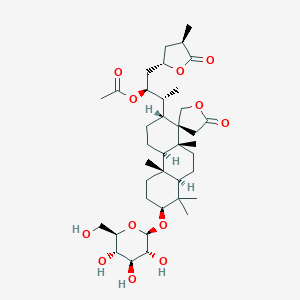
![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
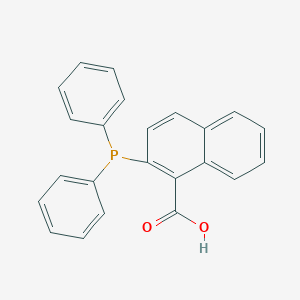
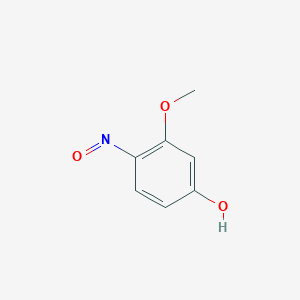
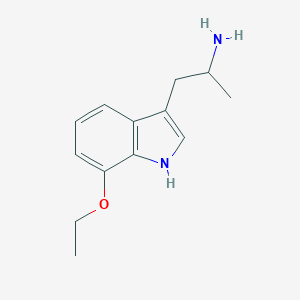
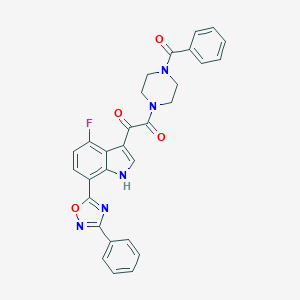
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
